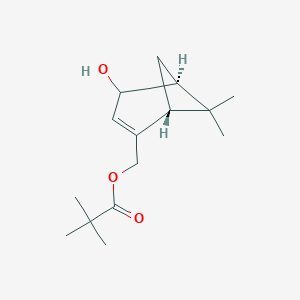
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is a synthetic peptide compound. It is composed of a sequence of amino acids: tyrosine, valine, alanine, and aspartic acid, with specific protective groups and functional modifications. This compound is often used in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal involves several steps:
Peptide Synthesis: The peptide chain is assembled using solid-phase peptide synthesis (SPPS). Each amino acid is sequentially added to the growing chain, with protective groups to prevent unwanted reactions.
Protection and Deprotection: The side chains of the amino acids are protected with groups like tert-butyl (otbu) to prevent side reactions. After the peptide chain is complete, these protective groups are removed.
Functionalization: The aldehyde and dimethyl acetal groups are introduced through specific chemical reactions, often involving reagents like dimethylformamide (DMF) and acetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are used to ensure consistency and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethyl acetal group can be hydrolyzed to form the corresponding aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, such as hydrochloric acid (HCl), to hydrolyze the acetal group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Aldehydes.
科学的研究の応用
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is used in various scientific research fields:
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Inhibitor studies for enzymes like caspases, which play a role in apoptosis.
Medicine: Potential therapeutic applications in neuroprotection and inflammation reduction.
Industry: Used in the development of biochemical assays and diagnostic tools.
作用機序
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as caspase-1, by binding to their active sites and preventing substrate interaction. This inhibition can reduce apoptosis and inflammation, making it useful in neuroprotection and other therapeutic areas.
類似化合物との比較
AC-Tyr-val-ala-asp-chloromethyl ketone: Another peptide inhibitor with similar enzyme inhibition properties.
AC-Tyr-val-ala-asp-aldehyde: A related compound with a simpler structure but similar biological activity.
Uniqueness: AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is unique due to its specific protective groups and functional modifications, which enhance its stability and specificity in biochemical assays.
特性
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O9/c1-16(2)24(33-26(38)21(31-18(4)34)14-19-10-12-20(35)13-11-19)27(39)30-17(3)25(37)32-22(28(40-8)41-9)15-23(36)42-29(5,6)7/h10-13,16-17,21-22,24,28,35H,14-15H2,1-9H3,(H,30,39)(H,31,34)(H,32,37)(H,33,38)/t17-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQDJYPWERONJL-RTRGAHGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
![[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate](/img/structure/B134236.png)








